molecular formula C11H19NO3 B071747 N-heptanoyl-L-homoserine lactone CAS No. 177158-20-2

N-heptanoyl-L-homoserine lactone

Cat. No.: B071747
CAS No.: 177158-20-2
M. Wt: 213.27 g/mol
InChI Key: FTMZLSDESAOPSZ-VIFPVBQESA-N
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Mechanism of Action

Target of Action

N-Heptanoyl-L-Homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . The primary targets of this compound are gram-negative bacteria such as Echerichia and Salmonella . These bacteria use AHLs to regulate gene expression in a process known as quorum sensing .

Mode of Action

The mode of action of C7-HSL involves its role as a small diffusible signaling molecule in quorum sensing . Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by the synthesis of diffusible AHL molecules .

Biochemical Pathways

In the context of biochemical pathways, C7-HSL plays a crucial role in cell-to-cell communication among bacteria . This intercellular communication has become a target for the development of new anti-virulence drugs , and a research focus for the prevention of biofilm formation .

Result of Action

The result of C7-HSL’s action is the regulation of gene expression and the consequent alteration of cellular metabolism . This can lead to various outcomes, including the regulation of virulence, infection prevention, and septicemia in fish .

Action Environment

The action of C7-HSL is influenced by environmental factors. For instance, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-heptanoyl-L-Homoserine lactone can be synthesized through the acylation of L-homoserine lactone with heptanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Biological Activity

N-heptanoyl-L-homoserine lactone (C7-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are critical signaling molecules in bacterial quorum sensing (QS). This compound plays a significant role in regulating various biological processes in bacteria and has implications in plant interactions and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on bacterial behavior, and interactions with host organisms.

Structure and Synthesis

This compound is characterized by a heptanoyl acyl chain attached to a homoserine lactone moiety. The general structure of AHLs allows them to diffuse across bacterial membranes and interact with specific receptor proteins, leading to gene expression changes that facilitate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.

Table 1: Structural Characteristics of AHLs

CompoundAcyl Chain LengthBiological Activity
N-butanoyl-L-homoserine lactone (C4-HSL)4Biofilm formation in Pseudomonas aeruginosa
N-hexanoyl-L-homoserine lactone (C6-HSL)6Induces virulence in Yersinia enterocolitica
This compound (C7-HSL) 7 Modulates QS in Vibrio fischeri
N-octanoyl-L-homoserine lactone (C8-HSL)8Enhances biofilm stability

Quorum Sensing Modulation

This compound acts primarily through the LuxR/LuxI QS system. In Vibrio fischeri, it serves as an autoinducer that binds to LuxR, activating the transcription of genes responsible for bioluminescence and other collective behaviors. The binding affinity and activity can vary significantly based on the acyl chain length and substituents, demonstrating structure-activity relationships (SAR) that are crucial for understanding QS dynamics .

Case Study: Vibrio fischeri

In a study examining the effects of various AHLs, including C7-HSL, it was found that this compound can induce luminescence at specific concentrations, highlighting its role in intercellular communication among bacteria. The modulation of LuxR activity by C7-HSL suggests potential applications in controlling bacterial populations and pathogenicity through QS interference .

Effects on Plant Interactions

Recent research indicates that AHLs, including this compound, can influence plant responses to bacterial pathogens. For instance, studies show that long-chain AHLs prime plants like Arabidopsis thaliana for enhanced defense mechanisms against bacterial infections by promoting callose deposition and phenolic compound accumulation . This interaction exemplifies the dual role of AHLs as both bacterial signaling molecules and mediators of plant defense responses.

Table 2: Effects of AHLs on Plant Defense Mechanisms

Plant SpeciesAHL TypeResponse Induced
Arabidopsis thalianaN-3-oxo-tetradecanoyl-L-homoserine lactoneIncreased callose deposition
Lotus corniculatusN-hexanoyl-L-homoserine lactoneEnhanced resistance to Pseudomonas syringae
Various species This compound Priming for defense against pathogens

Clinical Implications

The ability of this compound to modulate QS presents potential therapeutic avenues for controlling bacterial infections. By disrupting QS pathways, it may be possible to reduce virulence in pathogenic bacteria such as Pseudomonas aeruginosa, which is known for its role in chronic infections like cystic fibrosis . Furthermore, understanding how C7-HSL interacts with host systems could lead to novel strategies for enhancing plant immunity against bacterial pathogens.

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZLSDESAOPSZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332084
Record name N-Heptanoylhomoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177158-20-2
Record name N-Heptanoylhomoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological role of N-Heptanoylhomoserine lactone in bacteria?

A1: N-Heptanoylhomoserine lactone (C7-HSL) is an acyl homoserine lactone (AHL) signaling molecule used by many Gram-negative bacteria for quorum sensing [, ]. This chemical communication mechanism allows bacteria to coordinate gene expression based on population density, influencing processes like biofilm formation, virulence factor production, and symbiosis [, , ].

Q2: How does the absolute configuration of N-Heptanoylhomoserine lactone impact its antimicrobial activity?

A2: Research indicates that the naturally occurring (S)-enantiomer of N-Heptanoylhomoserine lactone is generally less active against Gram-positive bacteria like Bacillus cereus, B. subtilis, and Staphylococcus aureus compared to its 3-oxo derivatives []. Interestingly, the non-natural (R)-enantiomer of N-(3-oxo-octanoyl)homoserine lactone displayed comparable activity to the (S)-enantiomer against B. cereus, highlighting the importance of stereochemistry in biological activity [].

Q3: Are there enzymes that can degrade N-Heptanoylhomoserine lactone?

A3: Yes, enzymes called AHL lactonases can degrade AHLs like N-Heptanoylhomoserine lactone by hydrolyzing the lactone ring. One such enzyme, AidC from Chryseobacterium, exhibits high catalytic efficiency (kcat/KM of ~2 × 106 M−1 s−1) for N-Heptanoylhomoserine lactone degradation []. AidC shows stricter substrate selectivity and significantly lower KM values compared to typical AHL lactonases, indicating a stronger binding affinity for its substrates [].

Q4: How does the presence of N-Heptanoylhomoserine lactone influence the production of other AHLs in bacteria?

A4: Studies in Rhizobium leguminosarum revealed that N-Heptanoylhomoserine lactone production, regulated by the cinRI locus, influences the expression of other AHL production loci []. Mutants lacking cinI or cinR, and therefore unable to produce N-Heptanoylhomoserine lactone, showed reduced production of several other AHLs, including N-hexanoyl- and N-octanoyl-l-homoserine lactones []. This suggests a complex regulatory network where N-Heptanoylhomoserine lactone may act as a master regulator for the production of other AHLs.

Q5: Can N-Heptanoylhomoserine lactone be found in environments beyond bacterial cultures?

A5: Yes, N-Heptanoylhomoserine lactone has been detected in activated sludge used for wastewater treatment []. Its presence, along with the activation of a LuxR-based AHL monitor strain, indicates active AHL-mediated gene expression within the sludge microbial community []. This highlights the potential ecological significance of AHL signaling in complex microbial environments.

Q6: Does the presence of N-Heptanoylhomoserine lactone in activated sludge have any functional implications?

A6: Research suggests a link between N-Heptanoylhomoserine lactone and chitinase activity in activated sludge. Addition of N-Heptanoylhomoserine lactone to sludge upregulated chitinase activity, potentially mediated by bacteria like Aeromonas hydrophila, which produce both N-Heptanoylhomoserine lactone and chitinase []. This suggests a role for AHL-mediated quorum sensing in regulating enzymatic activities within the sludge microbial community, potentially influencing nutrient cycling and sludge performance.

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